molecular formula C12H17Cl2NO B2357142 4-(3-Chloro-5-methoxyphenyl)piperidine CAS No. 1783405-60-6

4-(3-Chloro-5-methoxyphenyl)piperidine

Cat. No. B2357142
CAS RN: 1783405-60-6
M. Wt: 262.17
InChI Key: ALRZOFZZKFXVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Chloro-5-methoxyphenyl)piperidine” is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . A novel drug to treat SARS-CoV-2 infections and hydroxyl chloroquine analogue, (E)-2,6-bis (4-chlorophenyl)-3-methyl-4- (2- (2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP) compound has been synthesized in one pot reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H16ClNO . The InChI code for this compound is 1S/C13H18ClNO.ClH/c1-16-9-10-6-12 (8-13 (14)7-10)11-2-4-15-5-3-11;/h6-8,11,15H,2-5,9H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 225.71 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 225.0920418 g/mol .

Scientific Research Applications

Antimicrobial and Antitubercular Properties

4-(3-Chloro-5-methoxyphenyl)piperidine derivatives have been explored for their antimicrobial and antitubercular potential. A study synthesized analogs based on a 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core, finding significant activity against Mycobacterium tuberculosis, highlighting the role of lipophilicity in enhancing biological activity (Rishikesan et al., 2021).

Cognitive Enhancement

Compounds with a structure similar to this compound have been studied for their potential in modulating cognitive processes like learning and memory. For example, RS 67333, a 5-HT4 agonist with a related structure, improved learning and memory performance in an olfactory associative discrimination task (Marchetti et al., 2000).

Gastrointestinal Motility

Benzamide derivatives of this compound have been synthesized and evaluated for their effects on gastrointestinal motility. Compounds like Y-36912 have shown potential as prokinetic agents effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Anticancer Properties

Studies have also investigated the anti-cancer properties of derivatives, such as in the molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, which showed potential as EGFR inhibitors (Karayel, 2021).

CB1 Cannabinoid Receptors Study

The synthesis of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has facilitated the study of CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Safety and Hazards

The safety data sheet for piperidine derivatives indicates that they are highly flammable and can be harmful if swallowed, in contact with skin, or if inhaled . They can cause severe skin burns and eye damage . It is advised to use only outdoors or in a well-ventilated area and avoid release to the environment .

properties

IUPAC Name

4-(3-chloro-5-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVBQBZOBXYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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